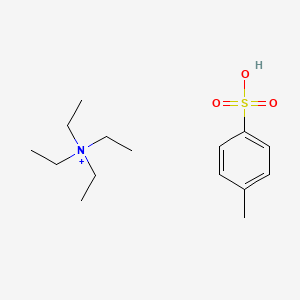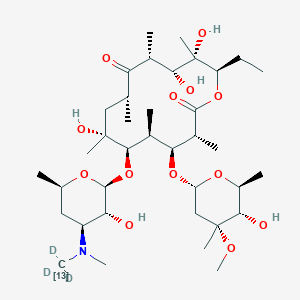![molecular formula C60H73N15O13 B12062285 N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)
N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung „N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-Amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamid“ ist ein hochkomplexes organisches Molekül.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese eines so komplexen Moleküls umfasst typischerweise mehrere Schritte, die jeweils darauf ausgelegt sind, bestimmte funktionelle Gruppen und Strukturelemente einzuführen. Häufige Synthesewege können umfassen:
Peptidkupplungsreaktionen: Bildung von Amidbindungen zwischen Aminosäuren oder Peptidfragmenten.
Schutzgruppenstrategien: Schutz reaktiver funktioneller Gruppen während Zwischenschritten.
Oxidations- und Reduktionsreaktionen: Einführung oder Modifizierung von Oxogruppen.
Industrielle Produktionsverfahren
Die industrielle Produktion komplexer organischer Moleküle umfasst häufig:
Automatisierte Peptidsynthesizer: Für die effiziente und hochdurchsatzfähige Synthese von peptidbasierten Verbindungen.
Reinigungstechniken: Wie zum Beispiel Hochleistungsflüssigkeitschromatographie (HPLC) zur Isolierung des gewünschten Produkts.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung von Hydroxygruppen in Oxogruppen.
Reduktion: Umwandlung von Oxogruppen in Hydroxygruppen oder Amine.
Substitution: Ersatz funktioneller Gruppen durch andere Gruppen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie zum Beispiel Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).
Reduktionsmittel: Wie zum Beispiel Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).
Katalysatoren: Wie zum Beispiel Palladium auf Kohlenstoff (Pd/C) für Hydrierungsreaktionen.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den beteiligten funktionellen Gruppen und den angewendeten Reaktionsbedingungen ab.
Wissenschaftliche Forschungsanwendungen
Die vielfältigen funktionellen Gruppen der Verbindung machen sie für verschiedene Anwendungen in der wissenschaftlichen Forschung geeignet, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung von Protein-Ligand-Wechselwirkungen.
Medizin: Als potenzieller Therapeutikum oder Arzneimittelkandidat.
Industrie: Als Vorläufer für die Herstellung von Pharmazeutika oder anderen Feinchemikalien.
Wirkmechanismus
Der Wirkmechanismus der Verbindung beinhaltet die Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die funktionellen Gruppen innerhalb des Moleküls können Wasserstoffbrückenbindungen, ionische Wechselwirkungen oder kovalente Bindungen mit diesen Zielstrukturen eingehen und so deren Aktivität modulieren und zu den gewünschten biologischen Effekten führen.
Wirkmechanismus
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups within the molecule can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Peptide: Kurze Ketten von Aminosäuren mit ähnlichen funktionellen Gruppen.
Proteine: Größere Biomoleküle mit komplexen Strukturen und verschiedenen Funktionen.
Arzneistoffe mit kleinen Molekülen: Organische Verbindungen mit therapeutischem Potenzial.
Einzigartigkeit
Die Einzigartigkeit der Verbindung liegt in ihrer spezifischen Kombination von funktionellen Gruppen und Strukturelementen, die ihr unterschiedliche chemische Eigenschaften und biologische Aktivitäten verleihen.
Eigenschaften
IUPAC Name |
N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H73N15O13/c1-32(2)20-47(60(88)75-19-7-12-49(75)59(87)65-28-50(61)78)73-55(83)44(22-34-25-63-40-10-5-3-8-38(34)40)69-52(80)29-66-53(81)43(21-33-13-15-37(77)16-14-33)70-58(86)48(30-76)74-56(84)45(23-35-26-64-41-11-6-4-9-39(35)41)71-57(85)46(24-36-27-62-31-67-36)72-54(82)42-17-18-51(79)68-42/h3-6,8-11,13-16,25-27,31-32,42-49,63-64,76-77H,7,12,17-24,28-30H2,1-2H3,(H2,61,78)(H,62,67)(H,65,87)(H,66,81)(H,68,79)(H,69,80)(H,70,86)(H,71,85)(H,72,82)(H,73,83)(H,74,84) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJREATYWWNIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H73N15O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1212.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)










